molecular formula C3H5ClS B1265399 2-(Chloromethyl)thiirane CAS No. 3221-15-6

2-(Chloromethyl)thiirane

Cat. No.: B1265399
CAS No.: 3221-15-6
M. Wt: 108.59 g/mol
InChI Key: XRWMHJJHPQTTLQ-UHFFFAOYSA-N
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Description

. It is a three-membered ring structure consisting of two carbon atoms and one sulfur atom, with a chloromethyl group attached to one of the carbon atoms. This compound is known for its reactivity due to the ring strain in the three-membered ring structure .

Mechanism of Action

Target of Action

2-(Chloromethyl)thiirane, also known as Epithiochlorohydrin, is a versatile intermediate in organic synthesis . It primarily targets the formation of sulfur-containing compounds . The compound’s primary targets are the less substituted vicinal carbon atom to the sulfur in unsymmetrical thiiranes and thietanes .

Mode of Action

The compound interacts with its targets through a process known as ring expansion . This involves insertion, nucleophilic and electrophilic ring opening, and subsequent cyclization . In the presence of Lewis acids, the electronic effect significantly impacts the regioselectivity in ring-opening reactions .

Biochemical Pathways

The compound affects the biochemical pathways involved in the preparation of sulfur-containing compounds . It undergoes ring expansions to generate various four-, five-, six-, and seven-membered heterocyclic products . The compound also participates in reactions with oxygen and nitrogen nucleophiles, leading to the formation of thietane-containing 5-methoxy- and 5-(morpholin-4-yl)-1H-pyrazoles .

Pharmacokinetics

Its molecular weight of 10859 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The compound’s action results in the formation of various sulfur-containing heterocyclic compounds . These include diverse thiols, thioethers, and ring-expansion products . The compound also undergoes reactions with symmetrically substituted C-bromo/nitropyrazoles to afford 4-bromo (nitro)- and 3,5-dibromo-4-bromo (nitro)-1-(thietan-3-yl)-1H-pyrazoles .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of bases and the nature of the solvent . For instance, in an aqueous medium, thiirane-thietane rearrangement occurs . In contrast, in aprotic solvents like acetonitrile, different products are formed .

Biochemical Analysis

Biochemical Properties

2-(Chloromethyl)thiirane plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and function. One notable interaction is with nucleophiles, where this compound undergoes nucleophilic ring-opening reactions. This interaction is often controlled by steric hindrance and electronic effects, leading to the formation of various heterocyclic compounds . Additionally, this compound can react with ammonium isothiocyanate to yield a mixture of 3-thietanyl isothiocyanate and 3-hydroxythietane .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce changes in the expression of genes involved in detoxification processes, potentially leading to alterations in cellular metabolism. Furthermore, this compound’s interaction with cellular proteins can affect cell signaling pathways, leading to changes in cell function and behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo hydrolysis and other degradation processes, leading to the formation of various byproducts. These byproducts can have different biological activities, potentially affecting the overall impact of the compound on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, this compound can induce toxic effects, including cellular damage and organ toxicity. These adverse effects are often dose-dependent and can be influenced by factors such as the duration of exposure and the specific animal model used .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also be affected by factors such as enzyme expression levels and the presence of other substrates or inhibitors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or through passive diffusion. Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Chloromethyl)thiirane can be synthesized through various methods. One common method involves the reaction of epichlorohydrin with sodium sulfide, which results in the formation of this compound . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)thiirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Nucleophilic Substitution Products: Substituted thiiranes.

    Ring-Opening Products: Larger heterocyclic compounds.

    Oxidation Products: Sulfoxides and sulfones.

Comparison with Similar Compounds

2-(Chloromethyl)thiirane can be compared with other similar sulfur-containing heterocycles, such as:

Uniqueness: The presence of the chloromethyl group in this compound makes it more reactive compared to thiirane and thietane. This reactivity allows for a broader range of chemical transformations and applications .

Properties

IUPAC Name

2-(chloromethyl)thiirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClS/c4-1-3-2-5-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWMHJJHPQTTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(S1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25839-46-7
Record name Thiirane, 2-(chloromethyl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25839-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID701031297
Record name Epithiochlorohydrin
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Molecular Weight

108.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3221-15-6
Record name (Chloromethyl)thiirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3221-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Epithiochlorohydrin
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Record name 2-(Chloromethyl)thiirane
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Record name Epithiochlorohydrin
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Record name 2-(chloromethyl)thiirane
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Record name EPITHIOCHLOROHYDRIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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